![molecular formula C16H21BrO5 B8454233 methyl 3-bromo-2-methyl-6-[2-(oxan-2-yloxy)ethoxy]benzoate](/img/structure/B8454233.png)
methyl 3-bromo-2-methyl-6-[2-(oxan-2-yloxy)ethoxy]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-bromo-2-methyl-6-[2-(tetrahydro-2H-pyran-2-yloxy)ethoxy]benzoate is a complex organic compound with a unique structure that combines bromine, methyl, and tetrahydropyran groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-bromo-2-methyl-6-[2-(oxan-2-yloxy)ethoxy]benzoate typically involves multiple steps. One common route includes the bromination of a precursor compound followed by esterification and etherification reactions. The reaction conditions often require the use of solvents like dichloromethane or toluene, and catalysts such as pyridinium tribromide for bromination .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and esterification processes. These methods are optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-bromo-2-methyl-6-[2-(tetrahydro-2H-pyran-2-yloxy)ethoxy]benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The ester group can be reduced to an alcohol under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydride for deprotonation, lithium aluminum hydride for reduction, and potassium permanganate for oxidation. Reaction conditions vary but often involve temperatures ranging from -78°C to 150°C and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce carboxylic acids .
Wissenschaftliche Forschungsanwendungen
Methyl 3-bromo-2-methyl-6-[2-(tetrahydro-2H-pyran-2-yloxy)ethoxy]benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methyl 3-bromo-2-methyl-6-[2-(oxan-2-yloxy)ethoxy]benzoate involves its interaction with molecular targets such as enzymes or receptors. The bromine atom can form covalent bonds with nucleophilic sites on proteins, while the ester and ether groups can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-bromo-2-methylbenzoate: Lacks the tetrahydropyran and ethoxy groups, making it less complex.
Methyl 2-methyl-6-[2-(tetrahydro-2H-pyran-2-yloxy)ethoxy]benzoate: Similar structure but without the bromine atom.
Methyl 3-bromo-2-methyl-6-ethoxybenzoate: Similar but lacks the tetrahydropyran group.
Uniqueness
Methyl 3-bromo-2-methyl-6-[2-(tetrahydro-2H-pyran-2-yloxy)ethoxy]benzoate is unique due to the combination of bromine, methyl, and tetrahydropyran groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and research applications .
Eigenschaften
Molekularformel |
C16H21BrO5 |
|---|---|
Molekulargewicht |
373.24 g/mol |
IUPAC-Name |
methyl 3-bromo-2-methyl-6-[2-(oxan-2-yloxy)ethoxy]benzoate |
InChI |
InChI=1S/C16H21BrO5/c1-11-12(17)6-7-13(15(11)16(18)19-2)20-9-10-22-14-5-3-4-8-21-14/h6-7,14H,3-5,8-10H2,1-2H3 |
InChI-Schlüssel |
MAUISGCHAUMYSC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1C(=O)OC)OCCOC2CCCCO2)Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
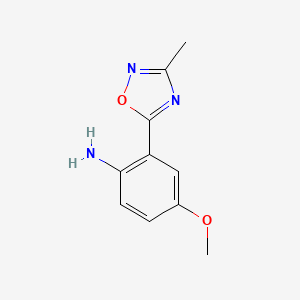
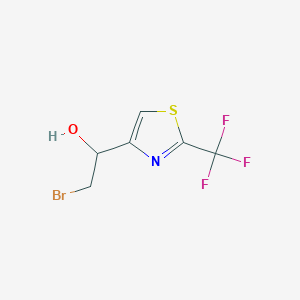
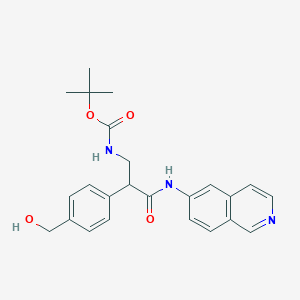
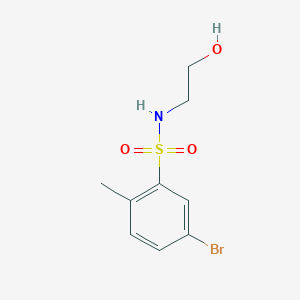
![8-Hydroxymethyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B8454189.png)
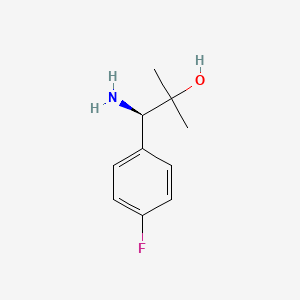
![6,7-Dichloro-5-hydroxy-2,3-dimethylbenzo[b]thiophene](/img/structure/B8454206.png)

![3-Tert-butylpyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B8454212.png)
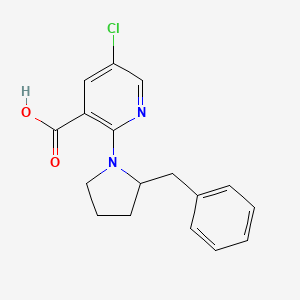
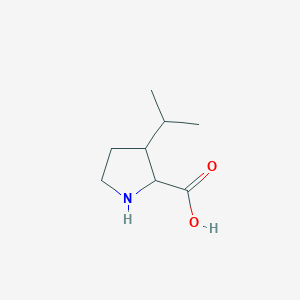

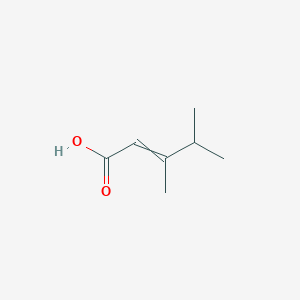
![2-Chloro-N-({2-[(prop-2-en-1-yl)oxy]-1,3-dioxolan-4-yl}methyl)acetamide](/img/structure/B8454250.png)
